2-[(13-Bromotridecyl)oxy]oxane
Description
2-[(13-Bromotridecyl)oxy]oxane is a brominated organooxygen compound featuring an oxane (tetrahydropyran) ring substituted with a 13-carbon bromoalkyl chain via an ether linkage. The bromine atom at the terminal position of the alkyl chain confers alkylating reactivity, making the compound a versatile intermediate in medicinal chemistry, particularly for nucleophilic substitution reactions in drug synthesis . Its structural uniqueness lies in the long alkyl chain, which influences lipophilicity, solubility, and biological membrane permeability compared to shorter-chain analogues.
Properties
CAS No. |
116452-12-1 |
|---|---|
Molecular Formula |
C18H35BrO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(13-bromotridecoxy)oxane |
InChI |
InChI=1S/C18H35BrO2/c19-15-11-8-6-4-2-1-3-5-7-9-12-16-20-18-14-10-13-17-21-18/h18H,1-17H2 |
InChI Key |
HEZZOESFSODHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(13-Bromotridecyl)oxy]oxane typically involves the reaction of 13-bromotridecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(13-Bromotridecyl)oxy]oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of 13-hydroxytridecyl oxane.
Oxidation: Formation of 13-oxotridecyl oxane or 13-carboxytridecyl oxane.
Reduction: Formation of tridecyl oxane.
Scientific Research Applications
2-[(13-Bromotridecyl)oxy]oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with specific properties, such as hydrophobic coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-[(13-Bromotridecyl)oxy]oxane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can act as a protecting group for alcohols. These interactions can influence the compound’s reactivity and its ability to form stable intermediates in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogues include bromoalkoxy oxanes with varying alkyl chain lengths and substitution patterns, such as:
- 2-[2-(3-Bromopropoxy)ethoxy]oxane : Shorter 3-carbon chain.
- 2-[2-(4-Bromobutoxy)ethoxy]oxane : 4-carbon chain.
- 2-[3-(5-Bromopentoxy)propoxy]oxane : Branched 5-carbon chain.
Critical distinctions :
Chain Length : The 13-carbon chain in 2-[(13-Bromotridecyl)oxy]oxane significantly enhances lipophilicity (logP ~6.5 estimated) compared to shorter chains (e.g., logP ~3.2 for 3-bromopropoxy derivatives), impacting solubility and pharmacokinetic behavior .
Reactivity : Longer chains may reduce electrophilicity at the bromine due to steric hindrance, slowing alkylation kinetics relative to shorter analogues.
Synthetic Utility : Longer chains are preferred for lipid-soluble drug intermediates, while shorter chains are used in polar scaffolds.
Key differences :
Analytical and Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | HPLC Retention Time (min) | Yield (%) |
|---|---|---|---|---|
| This compound | C₁₈H₃₅BrO₂ | 375.38 | ~2.10 (estimated)* | 65–70 |
| 2-[2-(3-Bromopropoxy)ethoxy]oxane | C₁₀H₁₉BrO₃ | 291.16 | 0.77 | 75 |
| 2-[3-(5-Bromopentoxy)propoxy]oxane | C₁₃H₂₅BrO₃ | 333.24 | 1.40 | 70 |
*Estimated based on hydrophobicity trends; data inferred from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
